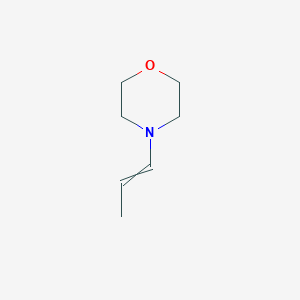

4-((E)-prop-1-enyl)morpholine

Cat. No. B8662767

M. Wt: 127.18 g/mol

InChI Key: WDUAYVHCYGZARQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04687854

Procedure details

A 500 ml 4-neck flask was equipped with a stirrer, thermometer, addition funnel and condenser. To the flask was charged 191.7 g (2.2 m) of morpholine and 138.2 g (1 m) of potassium carbonate (anhydrous) and the mixture was stirred and cooled to -5° C. with an ice-salt bath. To the flask was added 58 g (1 m) of propionaldehyde over a period of 55 minutes at a pot temperature of -5° C. The temperature was then allowed to rise to 25° to 27° C. and the reaction was continued for 2 hours at 25° C. The product was filtered and the filter cake washed with four 15 ml washes of toluene. The fitrate was heated under vacuum while morpholine was stripped using a 1 foot Vigreux column. This treatment was carried out at an oil bath temperature of 85° to 112° C., a pot temperature of 70° to 90° C., a vapor temperature of 41° to 58° C. and at a pressure of approximately 35 to 40 mm of Hg. The vacuum stripping was carried out until 133.3 g of product was obtained as a residue. GLC and GC/MS established that the predominant product was 4-(2-propenyl)morpholine. 13C NMR in d6 -DMSO (in δ units): 15.2 (CH3); 95.1 (CH3 --CH)=; 140.8 (--CH=CH--); 49.4 (--N(--CH2 --)2); and 66.1 (O(--CH2 --)2).

[Compound]

Name

d6

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

N1CCOCC1.C(=O)([O-])[O-].[K+].[K+].C(=O)CC.[CH2:17]([N:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1)[CH:18]=[CH2:19]>CS(C)=O>[O:23]1[CH2:24][CH2:25][N:20]([CH:17]=[CH:18][CH3:19])[CH2:21][CH2:22]1 |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

191.7 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

|

Name

|

|

|

Quantity

|

138.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

58 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)N1CCOCC1

|

Step Four

[Compound]

|

Name

|

d6

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500 ml 4-neck flask was equipped with a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermometer, addition funnel and condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to 25° to 27° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake washed with four 15 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The fitrate was heated under vacuum while morpholine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This treatment was carried out at an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

temperature of 85° to 112° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a pot temperature of 70° to 90° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a vapor temperature of 41° to 58° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained as a residue

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |